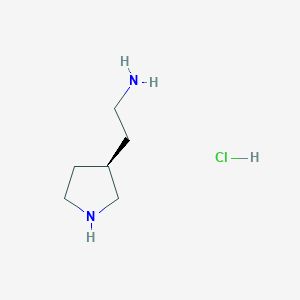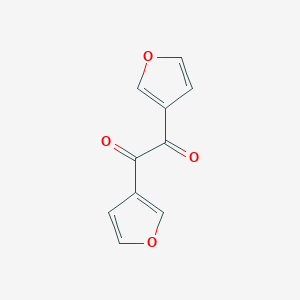
1,2-Di(furan-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(furan-3-yl)ethane-1,2-dione is an organic compound with the molecular formula C10H6O4. It is also known by other names such as 1,2-bis(furan-3-yl)ethane-1,2-dione. This compound is characterized by the presence of two furan rings attached to a central ethane-1,2-dione moiety. It is a yellow-brown powder with a melting point of 163-165°C .
Preparation Methods
The synthesis of 1,2-Di(furan-3-yl)ethane-1,2-dione can be achieved through various methods. One common synthetic route involves the condensation of furfural with aromatic aldehydes in the presence of potassium cyanide as a catalyst, followed by oxidation to yield the desired product . Another method involves heating a mixture of lead sulfate, pyridine, and water, followed by the addition of furfural and subsequent crystallization .
Chemical Reactions Analysis
1,2-Di(furan-3-yl)ethane-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The furan rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
1,2-Di(furan-3-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Di(furan-3-yl)ethane-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,2-Di(furan-3-yl)ethane-1,2-dione can be compared with other similar compounds such as:
1,2-Di(furan-2-yl)ethane-1,2-dione: Similar structure but with furan rings attached at different positions.
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Contains thiophene rings instead of furan rings.
1,2-Di(pyridin-3-yl)ethane-1,2-dione: Contains pyridine rings instead of furan rings. These compounds share similar structural features but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H6O4 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
1,2-bis(furan-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C10H6O4/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H |
InChI Key |
CFRXCCHBAXVIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)C(=O)C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


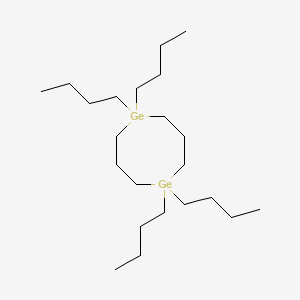

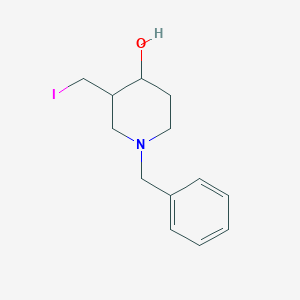
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)

![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
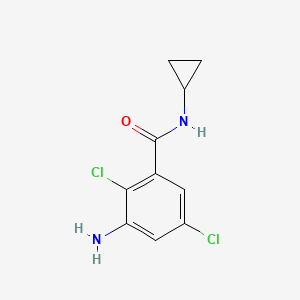


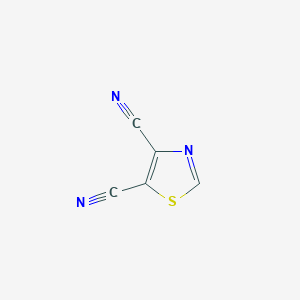
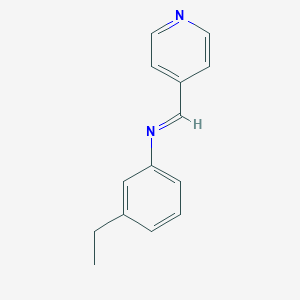
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)

